

Application Note: NMR Spectroscopic Analysis of 2,3-Difluoro-6-methoxybenzoic acid

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzoic acid

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Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **2,3-Difluoro-6-methoxybenzoic acid**. Due to the absence of publicly available experimental NMR data, this note presents predicted ^1H , ^{13}C , and estimated ^{19}F NMR spectral data. The information herein serves as a valuable reference for the characterization of this compound and related fluorinated benzoic acid derivatives, which are of interest in medicinal chemistry and drug development. Detailed protocols for sample preparation and NMR data acquisition are also provided, alongside visual representations of the molecular structure and analytical workflow.

Introduction

2,3-Difluoro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties and, consequently, its chemical shifts in NMR spectroscopy. Fluorinated organic molecules are of particular importance in pharmaceutical sciences, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.^[1] Accurate NMR spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This application note outlines the expected NMR data and provides standardized protocols for its acquisition.

Predicted NMR Spectroscopic Data

Disclaimer: The following NMR data has been predicted using computational methods and should be used as a reference. Experimental verification is recommended.

The predicted NMR data for **2,3-Difluoro-6-methoxybenzoic acid** is summarized in the tables below. The predictions for ^1H and ^{13}C NMR were obtained from nmrdB.org. The ^{19}F NMR chemical shifts are estimated based on known substituent effects in fluoroaromatic compounds.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	COOH
7.21	Triplet	1H	H-4
6.84	Triplet	1H	H-5
3.95	Singlet	3H	OCH_3

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
165.4	C=O
152.3	C-6
149.2	C-2
146.7	C-3
124.0	C-1
117.8	C-4
112.5	C-5
62.1	OCH ₃

Estimated ¹⁹F NMR Data

Solvent: CDCl₃ Reference: CFC₃ (0 ppm)

Estimated Chemical Shift (δ) ppm	Assignment
~ -135 to -145	F-2
~ -150 to -160	F-3

Experimental Protocols

The following are general protocols for the NMR analysis of solid organic compounds like **2,3-Difluoro-6-methoxybenzoic acid**.

Sample Preparation

- Solvent Selection:** Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.^[2] The choice of solvent can affect the chemical shifts.
- Sample Weighing:** Accurately weigh approximately 5-10 mg of **2,3-Difluoro-6-methoxybenzoic acid**.

- **Dissolution:** Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- **Homogenization:** Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for ^1H and ^{13}C NMR.[3]

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
- **Number of Scans:** 16 to 64, depending on the sample concentration.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Spectral Width:** 0-16 ppm.

^{13}C NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled pulse program (e.g., 'zgpg30').
- **Number of Scans:** 1024 or more, as ^{13}C has a low natural abundance.
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.
- **Spectral Width:** 0-220 ppm.

^{19}F NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment, often with proton decoupling.
- Number of Scans: 64 to 256.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A wide spectral width may be necessary, for example, from -50 to -200 ppm, to ensure all fluorine signals are captured.

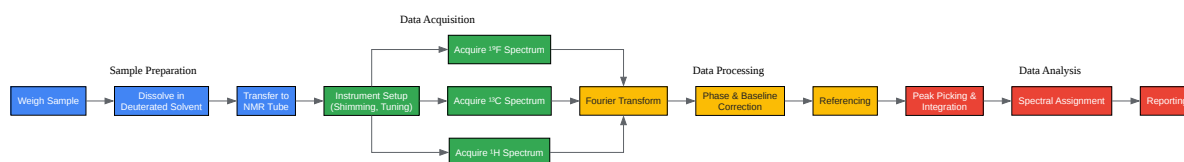
Data Processing and Interpretation

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ^1H NMR spectrum to determine the relative number of protons.
- Structure Correlation: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of **2,3-Difluoro-6-methoxybenzoic acid**.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Structure of **2,3-Difluoro-6-methoxybenzoic acid**.



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General workflow for NMR spectroscopic analysis.

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